molecular formula C7H14F2N2O2 B6236701 N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide CAS No. 1271025-36-5

N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide

Cat. No.: B6236701
CAS No.: 1271025-36-5
M. Wt: 196.2
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Description

N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide: is a chemical compound with the molecular formula C7H14F2N2O2 and a molecular weight of 196.2 g/mol It is characterized by the presence of a difluoroethyl group and a tert-butoxy group attached to a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide typically involves the reaction of hydrazinecarboxylic acid derivatives with difluoroethyl and tert-butoxy groups. One common method includes the following steps:

    Starting Materials: Hydrazinecarboxylic acid, 2,2-difluoroethyl bromide, and tert-butyl alcohol.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The hydrazinecarboxylic acid is first reacted with 2,2-difluoroethyl bromide to form an intermediate.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe. It can be used to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties. It may have applications in drug development, particularly in designing inhibitors or modulators of specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity towards certain biological targets. The tert-butoxy group provides steric hindrance, influencing the compound’s overall reactivity and stability .

Molecular Targets and Pathways:

Comparison with Similar Compounds

N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide can be compared with other carbohydrazide derivatives, such as:

Uniqueness:

The presence of both difluoroethyl and tert-butoxy groups in this compound imparts unique chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthetic chemistry and its applicability in various scientific research fields .

Properties

CAS No.

1271025-36-5

Molecular Formula

C7H14F2N2O2

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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